6-Ethoxypyridine-3-carboxamide

概述

描述

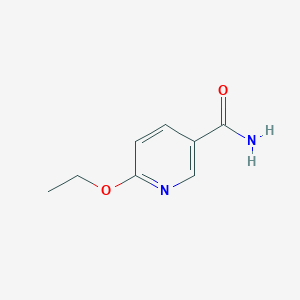

6-Ethoxypyridine-3-carboxamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridine-3-carboxamide typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 6-chloropyridine-3-carboxamide with ethanol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatographic techniques to obtain a high-purity compound.

化学反应分析

Types of Reactions

6-Ethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-ethoxypyridine-3-carboxylic acid, while reduction could produce this compound derivatives with different substituents.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 6-Ethoxypyridine-3-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFR signaling pathways is a promising strategy for cancer therapy, as it can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds like this compound. Modulators targeting GPR17 receptors have been suggested to have beneficial effects in treating neurodegenerative diseases. These modulators may enhance recovery from ischemic events and improve myelination processes, making them candidates for further investigation in conditions like multiple sclerosis .

Agricultural Applications

Pesticide Development

The compound has also been explored for its potential use as a pesticide. Research into pyridine derivatives has revealed their effectiveness against various pests, providing a basis for developing new agrochemicals that are both effective and environmentally friendly. The structure-activity relationship studies suggest that modifications to the pyridine ring can enhance bioactivity while minimizing toxicity to non-target organisms .

Material Science

Synthesis of Functional Materials

In material science, this compound has been utilized in the synthesis of functional materials with applications in sensors and catalysis. Its ability to form coordination complexes with metals makes it valuable for creating catalysts that can facilitate various chemical reactions efficiently. This application is particularly relevant in green chemistry, where the focus is on reducing waste and improving reaction conditions .

Data Tables

Case Studies

- Anticancer Activity : A study published by RSC Advances demonstrated the synthesis of various pyridine derivatives and their biological evaluation against FGFRs. Among these, certain compounds showed IC50 values indicating potent inhibitory effects on cancer cell lines, suggesting a viable path for drug development targeting FGFR-related tumors .

- Neuroprotective Effects : Research conducted on GPR17 modulators highlighted the role of these compounds in promoting remyelination in animal models of multiple sclerosis. The findings suggest that targeting GPR17 could lead to new therapeutic strategies for neurodegenerative diseases .

- Pesticide Development : A study focused on the agricultural applications of pyridine derivatives identified several compounds with high efficacy against common agricultural pests while demonstrating low toxicity to beneficial insects. This research supports the development of safer agrochemicals aimed at sustainable agriculture practices .

作用机制

The mechanism by which 6-Ethoxypyridine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The ethoxy group and the carboxamide moiety play crucial roles in its binding affinity and specificity towards these targets.

相似化合物的比较

Similar Compounds

6-Methoxypyridine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

6-Chloropyridine-3-carboxamide: Contains a chlorine atom instead of an ethoxy group.

6-Hydroxypyridine-3-carboxamide: Features a hydroxyl group in place of the ethoxy group.

Uniqueness

6-Ethoxypyridine-3-carboxamide is unique due to its ethoxy group, which can influence its reactivity and interaction with other molecules

生物活性

6-Ethoxypyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with an ethoxy group and a carboxamide functional group. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carboxamide moiety can form hydrogen bonds with enzymes, potentially inhibiting their catalytic activities.

- Receptor Binding : The ethoxy and pyridine components may interact with specific receptors, modulating their functions.

- Pathway Modulation : The compound may influence various biochemical pathways, leading to alterations in cellular processes.

Biological Activity Overview

The compound has been investigated for multiple biological activities, including:

- Antiviral Activity : Preliminary studies indicate that derivatives of pyridine carboxamides exhibit inhibitory effects against viruses such as the dengue virus (DENV). For example, related compounds have demonstrated effective inhibition of viral replication with low cytotoxicity .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses through the inhibition of specific pathways involved in inflammation .

Case Studies

- Dengue Virus Inhibition :

- Inflammation Modulation :

- Research indicated that certain structural analogs of this compound could inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism for anti-inflammatory activity .

Data Tables

| Biological Activity | Compound | EC50 (μM) | Notes |

|---|---|---|---|

| Antiviral | This compound derivative | 7.1 | Effective against DENV |

| Anti-inflammatory | Structural analog | Not specified | Inhibits cytokine production |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 6-Ethoxypyridine-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and carboxamide coupling is typically employed. For example, analogous pyridinecarboxamide derivatives are synthesized via condensation reactions using amines (e.g., cyclopropylamine) under reflux conditions with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) . Characterization of intermediates should include H/C NMR for functional group verification and HPLC for purity assessment (>98%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and FT-IR to validate ethoxy (-OCHCH) and carboxamide (-CONH) groups.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related pyridinecarboxamides .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Protocols from NIST guidelines recommend monitoring pH-dependent hydrolysis and photolytic stability using a solar simulator .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, a central composite design (CCD) can identify optimal conditions for yield maximization. Statistical tools like ANOVA should validate model significance, with reaction progress monitored via in-situ FT-IR .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR chemical shifts with computational predictions (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level).

- Isotopic Labeling : Use N-labeled analogs to clarify ambiguous carboxamide resonances.

- Critical Analysis : Apply the "contradiction matrix" from qualitative research frameworks to systematically address outliers .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins using crystal structures from the PDB. Validate binding affinities with MD simulations (NAMD/GROMACS) and compare results with experimental IC values. QSAR models can further refine predictions .

Q. What protocols ensure rigorous documentation of synthetic and analytical data?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., equivalents, dwell times) with metadata tags.

- Data Repositories : Upload raw NMR/HPLC files to platforms like Zenodo or ChemRxiv.

- Standardization : Follow IUPAC nomenclature and SI units consistently, as emphasized in academic writing guidelines .

Q. Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement a quality-by-design (QbD) framework:

- Critical Quality Attributes (CQAs) : Define purity (>99%), residual solvent limits (ICH Q3C), and particle size distribution.

- Process Analytical Technology (PAT) : Use inline Raman spectroscopy for real-time monitoring.

- Statistical Control : Apply Shewhart charts to detect deviations early .

Q. What methodologies validate the reproducibility of biological assays involving this compound?

- Methodological Answer :

- Inter-laboratory Studies : Collaborate with independent labs to replicate dose-response curves (e.g., IC in enzyme inhibition assays).

- Blinded Analysis : Use third-party vendors for compound coding and randomized plate assignments.

- Data Transparency : Publish full datasets with error margins and confidence intervals, adhering to NIH rigor guidelines .

属性

IUPAC Name |

6-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWYDOMOVRTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。